molecular formula C11H12FN B154874 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 1978-59-2

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B154874
CAS No.: 1978-59-2
M. Wt: 177.22 g/mol
InChI Key: MVXXCFMHLWEWHY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives with different substituents .

Scientific Research Applications

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXCFMHLWEWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876343
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-59-2
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 6B (0.5 g, 1.8 mmol) in dichloromethane (5 mL) at room temperature was treated with 2M HCl in diethyl ether (5 mL), stirred overnight, and concentrated to provide the desired product (0.45 g, 95%). MS (ESI) m/e 178 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

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